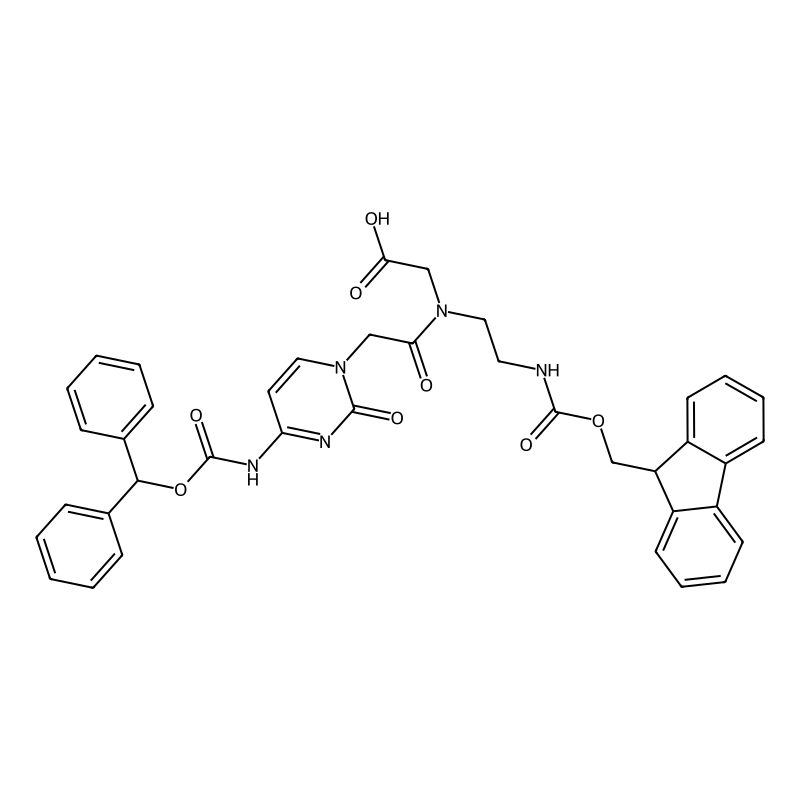2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid is a complex organic compound with the molecular formula C₃₉H₃₅N₅O₈ and a molecular weight of 701.72 g/mol. This compound features multiple functional groups, including amine, carbonyl, and pyrimidine moieties, which contribute to its potential biological activities and applications in medicinal chemistry. It is often referred to by its synonym, Fmoc-PNA-C(Bhoc)-OH, and is primarily used in research settings for its unique structural properties.
- No information exists regarding a specific mechanism of action for this compound.
- Further research is needed to understand its potential biological activity or target interactions.
- Safety data for this specific compound is not available.
- However, based on the functional groups, one can infer some general safety considerations:
- Always handle unknown compounds with appropriate personal protective equipment (PPE) following general laboratory safety protocols.
The chemical reactivity of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid can be attributed to its functional groups. The compound can participate in various reactions such as:
- Amide Formation: The amine groups can react with carboxylic acids to form amides, which is a common reaction in peptide synthesis.
- Hydrolysis: Under acidic or basic conditions, the ester bonds within the molecule can undergo hydrolysis, leading to the release of the corresponding acids and alcohols.
- Nucleophilic Substitution: The presence of the benzhydryloxy group allows for nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
- Anticancer Research: The pyrimidine derivatives are known for their role in cancer therapies.
- Antiviral Activity: Compounds with similar structures have shown promise against viral infections.
- Enzyme Inhibition: The ability to inhibit specific enzymes could be explored further for therapeutic purposes.
The synthesis of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid typically involves multiple steps:
- Protection of Functional Groups: Initial protection of amine groups using fluorenylmethoxycarbonyl (Fmoc).
- Coupling Reactions: Utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Deprotection Steps: Removal of protecting groups after coupling to yield the final product.
This compound has several potential applications:
- Peptide Synthesis: Used as a building block in peptide synthesis due to its reactive amine and carboxylic acid groups.
- Drug Development: Investigated for its role as a lead compound in developing new therapeutics targeting specific diseases.
- Bioconjugation: Its structure allows for conjugation with various biomolecules for imaging or therapeutic purposes.
Studies on the interactions of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid with biological targets are crucial for understanding its mechanism of action. Potential areas of study include:
- Protein Binding: Investigating how this compound binds to target proteins or enzymes.
- Cellular Uptake: Assessing how well the compound penetrates cellular membranes and its bioavailability.
- In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models.
Several compounds share structural similarities with 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminoquinoline | C9H10N2 | Known for antimalarial activity |
| Benzhydryloxy derivative | C19H19NO3 | Exhibits significant enzyme inhibition |
| Pyrimidine analogs | Variable | Broad applications in antiviral therapies |
The uniqueness of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid lies in its complex structure that combines multiple pharmacophores, potentially enhancing its therapeutic efficacy compared to simpler analogs.








